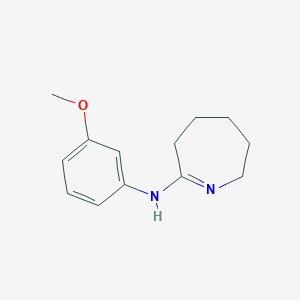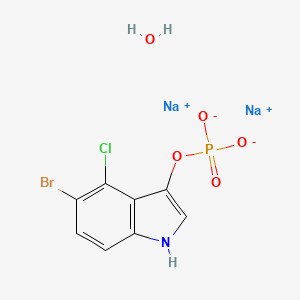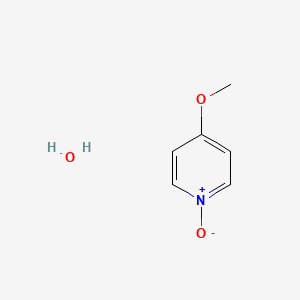
N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
概要
説明
The compound “N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine” is a complex organic molecule. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a tetrahydro-2H-azepin ring (a seven-membered ring containing nitrogen), and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring-closure reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amine group might participate in acid-base reactions, while the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .科学的研究の応用
Reaction and Synthesis Studies
Synthesis Approaches : Research on N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine includes studies on synthesis methods. Nedolya et al. (2011) demonstrated the reaction of 2-aza-1,3,5-trienes with superbases, resulting in various compounds including 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine (Nedolya et al., 2011). Similarly, Purvis et al. (1984) studied the photolyses of aryl azides, leading to the formation of 3H-azepines, including 7-methoxy-2-phenylsulphinyl-3H-azepine (Purvis et al., 1984).
Structural Characterization and Reaction Mechanisms : Carey et al. (2002) explored the synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions, providing insights into the structure and reaction mechanisms of these compounds (Carey et al., 2002).
Chemical Reactions and Derivatives
Formation of Azepines : The work of Bonacorso et al. (1995) involved the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines, showcasing the versatility of these compounds in chemical synthesis (Bonacorso et al., 1995).
Nucleophilic Reactions : Masaki et al. (1973) investigated the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophiles, highlighting the specific reactions and products of tetrahydroazepin-7-ol derivatives (Masaki et al., 1973).
Applications in Drug Development and Antimicrobial Studies
- Antimicrobial Activity : Demchenko et al. (2020) synthesized 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and found some derivatives to exhibit antimicrobial activity against various pathogens (Demchenko et al., 2020).
Diverse Chemical Studies
- Tetrahydro-1-Benzazepines : Aeyad et al. (2018) worked on the preparation of substituted tetrahydro-1-benzazepines, a closely related chemical structure, providing insights into the synthesis and potential applications of such compounds (Aeyad et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-12-7-5-6-11(10-12)15-13-8-3-2-4-9-14-13/h5-7,10H,2-4,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXWGDYFXXKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
CAS RN |
305341-58-6 | |
| Record name | N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-nitrophenyl)-2-oxo-5H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B3258428.png)




![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)


![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)

![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)